2-Phenoxy-1-(piperidin-1-yl)butan-1-one
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Overview
Description
2-Phenoxy-1-(piperidin-1-yl)butan-1-one is an organic compound that features a piperidine ring and a phenoxy group attached to a butanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenoxy-1-(piperidin-1-yl)butan-1-one typically involves the reaction of phenol with 1-bromo-2-butanone to form 2-phenoxybutan-1-one, which is then reacted with piperidine under basic conditions to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and an organic solvent like dichloromethane or ethanol .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: 2-Phenoxy-1-(piperidin-1-yl)butan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
2-Phenoxy-1-(piperidin-1-yl)butan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of various chemical products and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of 2-Phenoxy-1-(piperidin-1-yl)butan-1-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
2-Phenyl-1-(piperidin-1-yl)ethanone: Similar structure but with an ethanone backbone.
1-Phenyl-2-(piperidin-1-yl)ethanone hydrochloride: Contains a phenyl group and a piperidine ring, but with different functional groups.
Uniqueness: 2-Phenoxy-1-(piperidin-1-yl)butan-1-one is unique due to its specific combination of a phenoxy group and a piperidine ring attached to a butanone backbone. This structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
600141-58-0 |
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Molecular Formula |
C15H21NO2 |
Molecular Weight |
247.33 g/mol |
IUPAC Name |
2-phenoxy-1-piperidin-1-ylbutan-1-one |
InChI |
InChI=1S/C15H21NO2/c1-2-14(18-13-9-5-3-6-10-13)15(17)16-11-7-4-8-12-16/h3,5-6,9-10,14H,2,4,7-8,11-12H2,1H3 |
InChI Key |
MDXTWTAXVWDLNV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)N1CCCCC1)OC2=CC=CC=C2 |
Origin of Product |
United States |
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